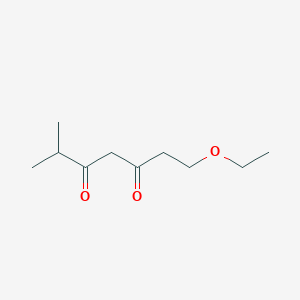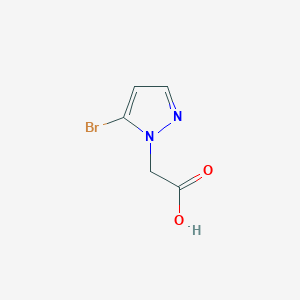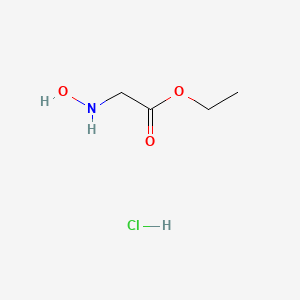
ethyl 2-(N-hydroxyamino)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(N-hydroxyamino)acetate hydrochloride is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group and a N-hydroxyamino group attached to the acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(N-hydroxyamino)acetate hydrochloride typically involves the reaction of ethyl 2-bromoacetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxylamine displaces the bromine atom, forming the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The product is then purified through crystallization or distillation techniques to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(N-hydroxyamino)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the N-hydroxyamino group to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes or nitroso compounds.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(N-hydroxyamino)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl 2-(N-hydroxyamino)acetate hydrochloride involves its interaction with molecular targets through its functional groups. The N-hydroxyamino group can form hydrogen bonds and coordinate with metal ions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and influence biological activities.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(N-hydroxyamino)acetate hydrochloride can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(N-hydroxyamino)propionate hydrochloride: Similar structure but with a propionate moiety instead of an acetate moiety.
Eigenschaften
CAS-Nummer |
1177811-48-1 |
|---|---|
Molekularformel |
C4H10ClNO3 |
Molekulargewicht |
155.58 g/mol |
IUPAC-Name |
ethyl 2-(hydroxyamino)acetate;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-2-8-4(6)3-5-7;/h5,7H,2-3H2,1H3;1H |
InChI-Schlüssel |
XCCUTUVAQCJFJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B13573593.png)

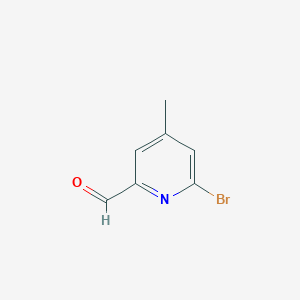
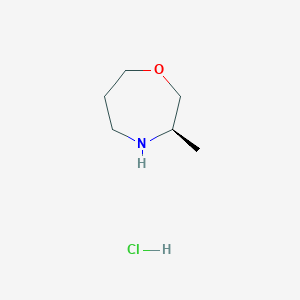
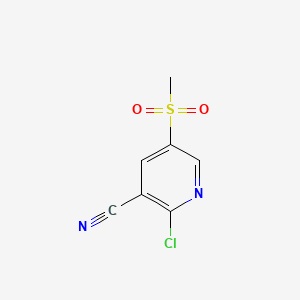
![3-{[(3-Aminophenyl)carbonyl]amino}benzoic acid](/img/structure/B13573620.png)
![[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B13573628.png)

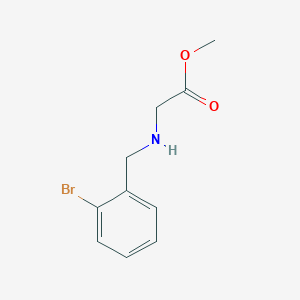
![2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)
